molecular formula C23H25N3OS B2929201 4-(tert-butyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-92-6

4-(tert-butyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2929201
CAS RN: 396720-92-6
M. Wt: 391.53
InChI Key: ULNLQRREGVOLEW-UHFFFAOYSA-N
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Description

The compound “4-(tert-butyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and is known to have bioactive properties . The tert-butyl group is a bulky substituent that can influence the compound’s reactivity and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the tert-butyl group is known to increase hydrophobicity .

Scientific Research Applications

  • Synthesis and Properties of Ortho-Linked Polyamides : The study by Hsiao, Yang, and Chen (2000) explored the synthesis of polyamides using aromatic nucleophilic substitution reactions. These polyamides, derived from compounds like 4-tert-butylcatechol, exhibit high thermal stability and solubility in polar solvents, with potential applications in material science and polymer technology (Hsiao, Yang, & Chen, 2000).

  • Pyrazole Derivatives as Photosynthetic Electron Transport Inhibitors : Vicentini et al. (2005) synthesized and screened pyrazole derivatives, including compounds related to the mentioned chemical structure, as potential inhibitors of photosynthetic electron transport. These findings have implications for developing new herbicides and understanding plant biology (Vicentini et al., 2005).

  • Target-Based Design and Biological Activity of Pyrazole Amide Derivatives : Deng et al. (2016) focused on the design and synthesis of pyrazole amide derivatives for potential use in pest control. They reported insecticidal activity against the cotton bollworm, suggesting agricultural applications (Deng et al., 2016).

  • Synthesis of Pyrazole-5-carboxylates : Rosa et al. (2008) conducted a study on the synthesis of 4-substituted 1H-pyrazole-5-carboxylates. This research contributes to the field of organic chemistry, particularly in the synthesis of specialized compounds with potential pharmaceutical applications (Rosa et al., 2008).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzamide derivatives are used as enzyme inhibitors in the pharmaceutical industry .

Safety and Hazards

The safety and hazards of this compound would need to be determined through laboratory testing. As a general rule, all chemicals should be handled with appropriate safety precautions .

properties

IUPAC Name

4-tert-butyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-15-7-5-6-8-20(15)26-21(18-13-28-14-19(18)25-26)24-22(27)16-9-11-17(12-10-16)23(2,3)4/h5-12H,13-14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNLQRREGVOLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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